molecular formula C12H15BrO B8591634 1-(4-Bromo-phenyl)-hex-5-en-1-ol

1-(4-Bromo-phenyl)-hex-5-en-1-ol

Cat. No.: B8591634
M. Wt: 255.15 g/mol
InChI Key: RNJMSXMSWMJVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-phenyl)-hex-5-en-1-ol is a brominated aromatic alcohol featuring a six-carbon chain with a terminal double bond (hex-5-en-1-ol backbone) and a 4-bromophenyl substituent at the primary alcohol position. Its applications may span pharmaceuticals, materials science, and catalysis, given the reactivity of the alcohol and bromophenyl groups .

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-(4-bromophenyl)hex-5-en-1-ol

InChI

InChI=1S/C12H15BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h2,6-9,12,14H,1,3-5H2

InChI Key

RNJMSXMSWMJVPU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Fluorophenyl)hex-5-en-1-ol (2.42)

  • Structure : Differs by replacing the bromine atom with fluorine on the phenyl ring.
  • Synthesis : Produced via cyclization of (±)-1-(4-fluorophenyl)-4-(oxiran-2-yl)butan-1-one using triphosgene .
  • Spectroscopy : IR peaks at 2936 cm⁻¹ (C-H stretch) and 1674 cm⁻¹ (C=O stretch of precursor); HRMS (ESI-TOF) confirms molecular ion [M+H]+ at m/z 221.11753 .

1-(4-(Trifluoromethyl)phenyl)hex-5-en-1-ol (2.38)

  • Structure : Features a trifluoromethyl (-CF₃) group instead of bromine.
  • Synthesis : Derived from (±)-4-(oxiran-2-yl)-1-(4-(trifluoromethyl)phenyl)butan-1-one under similar cyclization conditions .
  • Properties : The strong electron-withdrawing -CF₃ group increases the compound’s lipophilicity and stability against oxidation, making it suitable for materials science applications .
  • Spectroscopy : HRMS (ESI-TOF) matches [M+H]+ at m/z 259.09406 .

Analogues with Modified Aliphatic Chains

(E)-5-(4-Bromophenyl)pent-4-en-1-ol

  • Structure : Shorter carbon chain (pent-4-en-1-ol vs. hex-5-en-1-ol) with a double bond at position 3.
  • Properties : The reduced chain length decreases molecular weight (241.128 g/mol vs. ~255 g/mol for the target compound), likely lowering boiling point and altering solubility .

Hex-5-en-1-ol

  • Structure : Lacks the bromophenyl group, representing the simplest aliphatic analogue.
  • Properties : A fatty alcohol with industrial uses in fragrances and surfactants. The absence of the aromatic group drastically increases water solubility compared to brominated derivatives .

Functional Group Variations

1-(4-Bromo-phenyl)-4,4,4-trifluoro-butane-1,3-dione

  • Structure : Replaces the alcohol and alkene with a diketone moiety.
  • Applications : Serves as a precursor for organic semiconductors and catalysts. The diketone functionality enables chelation with metals, a property absent in the target alcohol .
  • Solubility: Slightly soluble in water but dissolves readily in ethanol and acetone .

1-(4-Bromo-phenyl)-1-phenyl-ethanol

  • Structure: A di-substituted ethanol derivative with bromophenyl and phenyl groups.
  • Safety: Classified as hazardous upon inhalation, highlighting the importance of substituent effects on toxicity compared to monosubstituted analogues .

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) HRMS (ESI-TOF) [M+H]+ Solubility
1-(4-Bromo-phenyl)-hex-5-en-1-ol* ~255 N/A N/A Low in water
1-(4-Fluorophenyl)hex-5-en-1-ol 194 2936, 1674 221.11753 Moderate (organic)
1-(4-(Trifluoromethyl)phenyl)hex-5-en-1-ol 259.09 2936, 1674 259.09406 Low (organic)
(E)-5-(4-Bromophenyl)pent-4-en-1-ol 241.128 N/A N/A Low in water
Hex-5-en-1-ol 100.16 2932 (C-H stretch) N/A High in water

*Theoretical values for the target compound based on analogues.

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) on the phenyl ring enhance stability but reduce nucleophilicity at the alcohol oxygen compared to unsubstituted analogues .
  • Structural Flexibility : The hex-5-en-1-ol chain enables regioselective functionalization (e.g., epoxidation or hydrogenation), distinguishing it from shorter-chain analogues like pent-4-en-1-ol .

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